N-(4-methylpyridin-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methylpyridin-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyridine ring, a benzoxazole ring, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylpyridin-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Acetamide Group: This step involves the reaction of the benzoxazole derivative with acetic anhydride or acetyl chloride.
Attachment of the Pyridine Ring: The final step may involve coupling the benzoxazole-acetamide intermediate with 4-methylpyridine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methylpyridin-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (alkyl halides) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(4-methylpyridin-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpyridin-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetamide
- N-(4-methylpyridin-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzimidazol-3-yl)acetamide
Uniqueness
The uniqueness of “N-(4-methylpyridin-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide” lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
209170-04-7 |
---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C15H13N3O3/c1-10-6-7-16-13(8-10)17-14(19)9-18-11-4-2-3-5-12(11)21-15(18)20/h2-8H,9H2,1H3,(H,16,17,19) |
InChI Key |
CELAMPFWRUERNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.